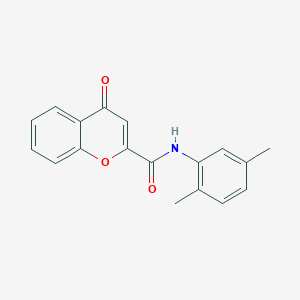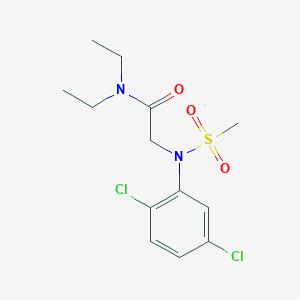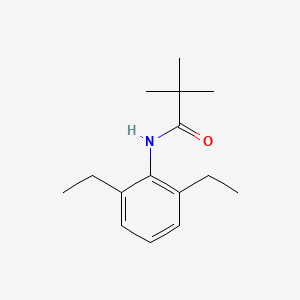![molecular formula C22H26FN3O4S B4016565 N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4016565.png)
N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide involves complex organic synthesis techniques. For instance, Cioffi et al. (2013) describe the design, synthesis, and structure-activity relationships (SAR) of a series of benzamide inhibitors, highlighting optimization strategies for the core scaffold to achieve desired biological activity (Cioffi et al., 2013). Additionally, Moreno-Fuquen et al. (2019) report on a microwave-assisted Fries rearrangement for synthesizing a specific benzamide derivative, showcasing a catalyst- and solvent-free approach (Moreno-Fuquen et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide is intricate, often requiring detailed analysis. Li et al. (2008) synthesized a related compound and determined its crystal structure via X-ray diffraction, providing insights into its spatial configuration and potential for interaction with biological targets (Li et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can be diverse. For example, Ghorab et al. (2017) explored the antimicrobial activity of benzamide derivatives through synthesis and docking studies, indicating the potential utility of these compounds in medicinal chemistry (Ghorab et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their application in various fields. However, detailed studies specifically addressing the physical properties of N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide are scarce in the literature provided.
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, pH stability, and functional group activity, are essential for understanding the compound's behavior under different conditions. Research by Vedejs and Kongkittingam (2000) on the synthesis of a hindered N-methylated tetrapeptide using Bts-protected amino acid chlorides provides an example of the complex chemical behavior of related compounds (Vedejs & Kongkittingam, 2000).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has been conducted on the development of fluorine-18 labeled compounds for potential use in positron emission tomography (PET) imaging, highlighting the importance of fluorinated derivatives in diagnostic applications (Lang et al., 1999). Another study explored the synthesis of cyclic dipeptidyl ureas, showcasing innovative approaches to creating new chemical entities with potential therapeutic applications (Sañudo et al., 2006).
Biological Activity and Drug Development
Several studies have focused on the development of compounds with specific biological activities, such as the synthesis of new derivatives with potent inhibitory activity against bovine factor Xa and thrombin, indicating their potential use in anticoagulant therapy (Stürzebecher et al., 1989). Research on copper-catalyzed reactions highlights the functionalization of alkanes, presenting a novel method for the synthesis of N-alkyl products with implications in medicinal chemistry (Tran et al., 2014).
Antimicrobial Applications
The development of antimicrobial agents is a significant area of research, as demonstrated by the synthesis of novel derivatives carrying the sulfonamide moiety, which displayed interesting antimicrobial activity (Ghorab et al., 2017). This indicates the compound's relevance in developing new treatments against bacterial infections.
Electrophysiological Activity
Compounds related to "N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide" have been evaluated for their cardiac electrophysiological activity, showing potential as selective class III agents for arrhythmia treatment (Morgan et al., 1990).
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[[2-(2-fluoro-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O4S/c1-31(29,30)26(20-14-8-6-12-18(20)23)15-21(27)25-19-13-7-5-11-17(19)22(28)24-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLMFUSUDLRSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)NC2CCCCC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxyphenyl)-3-[(tetrahydro-2-furanylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016495.png)

![N-[(5-chloro-8-hydroxy-7-quinolinyl)(4-methoxyphenyl)methyl]pentanamide](/img/structure/B4016502.png)
![N-[1-[(butylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-methylbenzamide](/img/structure/B4016503.png)

![N-(5-{3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4016519.png)
![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4016527.png)
![N-benzyl-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinamine](/img/structure/B4016539.png)
![4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B4016546.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B4016554.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate](/img/structure/B4016556.png)
![N-cyclohexyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4016563.png)

